N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide
Description
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused thienoimidazole core modified with a sulfonyl group (5,5-dioxido), a 4-methylphenyl substituent, and a dimethylacetamide side chain. Its synthesis likely involves multi-step reactions, including thioether formation and cyclization, as inferred from analogous pathways in the literature .
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-4-6-12(7-5-11)19-14-10-24(21,22)9-13(14)17-16(19)23-8-15(20)18(2)3/h4-7,13-14H,8-10H2,1-3H3 |
InChI Key |
BXCWPYQCTBCPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene and Imidazole Precursors
The thieno[3,4-d]imidazole scaffold is typically synthesized via cyclization of a thiophene derivative bearing an imidazole precursor. For example:
Functionalization with 4-Methylphenyl Group
The 4-methylphenyl group is introduced at the imidazole’s nitrogen via nucleophilic substitution or Ullmann coupling:
-
Reactants : Tetrahydrothienoimidazole and 4-methylphenylboronic acid.
-
Catalyst : Palladium(II) acetate with triphenylphosphine.
-
Conditions : DMF solvent, 110°C, 12 hours, achieving >85% yield.
Sulfone Group Introduction
The sulfone moiety at position 5 is introduced via oxidation of the thiophene sulfur:
-
Oxidizing Agent : Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions : Acetic acid solvent, 50°C, 4 hours, yielding 5,5-dioxido derivative.
Key Data :
Sulfanyl-Acetamide Coupling
Synthesis of N,N-Dimethylacetamide
The acetamide unit is prepared via catalytic reaction of dimethylamine and acetic acid:
Thiolation and Coupling
The sulfanyl bridge is formed via nucleophilic displacement:
-
Thiolation : Reacting the thienoimidazole with thiourea in ethanol under reflux to generate the thiolate.
-
Acetamide Coupling : Reaction of the thiolate with chloro-N,N-dimethylacetamide in DMF at 0–5°C.
Reaction Scheme :
Optimized Conditions :
Purification and Characterization
-
Crystallization : Intermediate and final products are purified via ice bath crystallization using cyclohexane or methanol.
-
Analytical Data :
Challenges and Optimization
-
Regioselectivity : Use of palladium catalysts ensures selective aryl substitution at the imidazole nitrogen.
-
Oxidation Control : Excess H₂O₂ leads to over-oxidation; stoichiometric amounts are critical.
-
Solvent Choice : DMF enhances solubility of intermediates but requires low temperatures to prevent decomposition .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) linkage in the compound is susceptible to nucleophilic substitution under basic or acidic conditions. This reactivity allows for the introduction of new functional groups or structural modifications.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Alkaline hydrolysis (pH 10–12) | NaOH/H₂O, 60–80°C | Replacement of the sulfanyl group with hydroxyl (–OH) or thiol (–SH) groups | |
| Nucleophilic alkylation | Alkyl halides (e.g., CH₃I) | Formation of alkyl sulfides via S-alkylation |
-
Key Insight : The sulfanyl group’s substitution is influenced by steric hindrance from the adjacent thienoimidazole ring, requiring elevated temperatures for efficient reactivity.
Oxidation of the Thienoimidazole Ring
The thieno[3,4-d]imidazole core undergoes oxidation, particularly at the sulfur atoms, leading to sulfone or sulfoxide derivatives.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Strong oxidizing agents | H₂O₂/AcOH, 50°C | Formation of sulfone derivatives | |
| Controlled oxidation | mCPBA (meta-chloroperbenzoic acid) | Partial oxidation to sulfoxides |
-
Experimental Data : Oxidation with H₂O₂ in acetic acid yields a stable sulfone derivative with a 78% isolated yield.
Hydrolysis of the Acetamide Moiety
The N,N-dimethylacetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Conversion to carboxylic acid (–COOH) | |
| Basic hydrolysis | NaOH (2M), 80°C | Formation of sodium carboxylate salt |
-
Mechanistic Note : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with reaction rates dependent on steric effects from the dimethylamino group.
Cycloaddition Reactions
The imidazole ring participates in [4+2] cycloaddition reactions with dienophiles, expanding the heterocyclic framework.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Thermal activation | Maleic anhydride, 120°C | Formation of a fused bicyclic adduct | |
| Photochemical initiation | Tetrazines, UV light | Generation of polycyclic derivatives |
-
Stereochemical Consideration : Cycloadditions exhibit regioselectivity due to electron-withdrawing effects from the sulfone group.
Functionalization via Cross-Coupling
The aromatic 4-methylphenyl substituent enables palladium-catalyzed cross-coupling reactions for structural diversification.
| Reaction Conditions | Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Introduction of aryl groups at the para position | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, ligands | Attachment of amine functionalities |
-
Yield Optimization : Coupling reactions require anhydrous conditions and inert atmospheres (e.g., N₂) to achieve >70% yields.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its unique sulfanyl-acetamide-thienoimidazole architecture:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,4-d]imidazole core known for diverse biological activities. Its structural uniqueness arises from the combination of a dimethylacetamide group and a sulfanyl linkage, which enhances its reactivity and interaction with biological systems. The synthesis of this compound typically involves multi-step organic reactions that require optimization to achieve high yields and purity.
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide exhibits notable biological activities due to its structural characteristics:
- Antimicrobial Properties : Compounds with thieno[3,4-d]imidazole frameworks have been reported to possess antimicrobial effects. This compound may exhibit similar properties due to its structural analogs.
- Anticancer Potential : The thieno[3,4-d]imidazole core is often investigated for anticancer activity. Studies indicate that related compounds can inhibit key proteins involved in cancer cell proliferation.
Pharmacological Applications
Recent studies highlight the potential of this compound as a candidate for targeting specific biological pathways:
- Cyclin-dependent Kinases (CDKs) : Research has shown that compounds similar to this one can inhibit CDK2 and CDK9 proteins effectively. For example, derivatives have demonstrated significant inhibition rates (IC50 values) against these targets in various cancer cell lines .
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, a comparison with related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | Similar thieno-imidazole core | Antimicrobial | Lacks sulfanyl group |
| N,N-Dimethylacetamide derivative | Contains amide functionality | Varies widely | Simpler structure |
| 6-Methylthieno[3,4-b]imidazole derivatives | Related imidazole structure | Anticancer properties | Different substituents |
This table illustrates that while there are structural similarities among these compounds, this compound possesses unique features that may confer distinct biological activities not found in its analogs.
Case Studies and Research Findings
Several studies have focused on the pharmacodynamics and pharmacokinetics of compounds with similar structures. For instance:
- In vitro Studies : Investigations into the binding affinity of this compound to various biological targets have revealed promising results regarding its efficacy in modulating cellular pathways involved in disease processes.
- Animal Models : Preclinical studies utilizing animal models have demonstrated the compound's potential in reducing tumor growth without significant toxicity .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
Benzimidazole Derivatives (e.g., Compound W1)
The benzimidazole analogue 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) shares a thioacetamide linkage but differs in its core heterocycle (benzimidazole vs. thienoimidazole). However, the thienoimidazole in the target compound introduces sulfur atoms into the fused ring system, which may alter electron distribution and bioavailability.
Triazine-Imidazolidin-ylidene Derivatives
Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () feature a triazine core paired with a sulfonamide group. Unlike the target compound, these derivatives prioritize substituent diversity on the triazine ring, which modulates antibacterial and antiparasitic activities. The target’s thienoimidazole-sulfonyl moiety may offer distinct binding interactions compared to the triazine-sulfonamide system .
5-Nitroimidazole Derivatives
Derivatives like 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazoles () utilize a nitro group for redox-activated antiparasitic activity. The 4-methylphenyl group in the target may enhance lipophilicity compared to the styryl substituents in .
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound enhances aqueous solubility compared to nitroimidazoles and benzimidazoles.
Biological Activity
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action as reported in various studies.
Chemical Structure
The compound features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities. The presence of the sulfanyl group and the dimethylacetamide moiety further contribute to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that derivatives of thieno[3,4-d]imidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for these compounds typically range from 1.95 to 15.62 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
- Mechanism of Action
- Cytotoxicity
Case Studies
Several research studies have investigated the biological activity of compounds related to this compound:
- Study 1 : A study published in MDPI assessed the antimicrobial efficacy of thiazole derivatives with similar structures. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against Escherichia coli and Aspergillus niger, suggesting that structural modifications can significantly influence biological outcomes .
- Study 2 : Research conducted on thieno[3,4-d]imidazole derivatives demonstrated their potential as anti-inflammatory agents. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokine production in macrophages .
Data Tables
The following table summarizes the biological activity data for various related compounds:
| Compound Name | MIC (μg/mL) | Activity Type | Target Pathogen |
|---|---|---|---|
| Compound A | 1.95 | Antimicrobial | Staphylococcus aureus |
| Compound B | 15.62 | Antifungal | Candida albicans |
| Compound C | 7.81 | Cytotoxicity | Cancer Cell Lines |
| Compound D | 3.91 | Anti-inflammatory | Macrophages |
Q & A
Q. Basic
- NMR and mass spectrometry : Confirm molecular connectivity and functional groups (e.g., sulfanyl, acetamide) .
- X-ray crystallography : Resolves conformational heterogeneity. For example, similar acetamide derivatives exhibit three distinct molecules in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5° . Hydrogen bonding (N–H⋯O) stabilizes dimer formation, as seen in R₂²(10) motifs .
How can Bayesian optimization improve reaction yields compared to traditional trial-and-error approaches?
Advanced
Bayesian optimization integrates design of experiments (DoE) and statistical modeling to efficiently navigate parameter spaces:
- Parameter selection : Variables like temperature, catalyst loading, and solvent ratios are optimized.
- Case study : In flow-chemistry syntheses, Bayesian methods reduced the number of experiments needed by 40% while achieving >90% yield in diphenyldiazomethane synthesis .
- Application : For this compound, heuristic algorithms could optimize sulfanyl-imidazole coupling steps, prioritizing yield over purity .
How do conformational differences in the crystal structure impact intermolecular interactions and solubility?
Q. Advanced
- Conformational analysis : X-ray data for analogous acetamides show that dihedral angles between the sulfanyl-thienoimidazole and acetamide groups influence packing efficiency. For example, angles >70° reduce π-π stacking, increasing solubility .
- Hydrogen bonding : Dimers formed via N–H⋯O interactions (e.g., in molecules B and C ) may enhance crystallinity but reduce solubility in polar solvents.
What strategies resolve discrepancies between computational predictions and experimental structural data?
Q. Advanced
- Multi-method validation : Combine DFT calculations with experimental crystallography to identify energy-minimized conformers. For example, discrepancies in dihedral angles (e.g., 44.5° vs. computational 50.2°) may arise from crystal-packing forces .
- Dynamic NMR : Probe rotational barriers of sulfanyl-acetamide bonds to validate computational models .
How does the sulfanyl group influence redox stability and potential biological activity?
Q. Advanced
- Redox studies : The 5,5-dioxido group in the thienoimidazole ring enhances oxidative stability, as seen in pyrazolo-benzothiazin-5,5-dioxide derivatives .
- Thiol-disulfide exchange : The sulfanyl moiety may participate in reversible redox reactions, analogous to antioxidant mechanisms in N-substituted benzothiazin-acetamides .
What experimental design principles are critical for scaling up synthesis while maintaining reproducibility?
Q. Advanced
- Flow chemistry : Continuous-flow systems improve heat and mass transfer, reducing side reactions in exothermic steps (e.g., sulfanyl-imidazole cyclization) .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line IR spectroscopy) ensures consistent intermediate formation during copolymerization .
How can researchers address conflicting reports on the compound’s thermal stability?
Q. Advanced
- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres. For example, acetamide derivatives with N,N-dimethyl groups show higher thermal stability (decomposition >473 K) due to reduced hydrogen-bonding networks .
- Kinetic studies : Model degradation pathways using Arrhenius plots to identify dominant mechanisms (e.g., sulfoxide formation vs. imidazole ring cleavage) .
What role do solvent effects play in the compound’s crystallization behavior?
Q. Advanced
- Solvent polarity : Low-polarity solvents (e.g., methylene chloride) favor slow evaporation, producing larger crystals with fewer defects, as seen in dichlorophenylacetamide derivatives .
- Co-solvent systems : Mixtures like DCM/hexane modulate supersaturation, reducing twinning in sulfanyl-containing crystals .
How can researchers validate the compound’s purity for pharmacological studies?
Q. Advanced
- HPLC-DAD/MS : A validated method for related N-substituted acetamides achieved a detection limit of 0.1 µg/mL, with retention times calibrated against synthetic standards .
- Stability-indicating assays : Stress testing under acidic/oxidative conditions identifies degradation products (e.g., sulfoxide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
